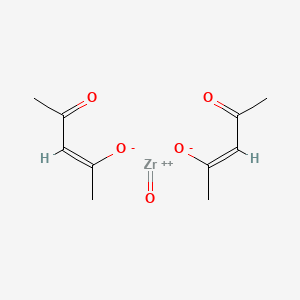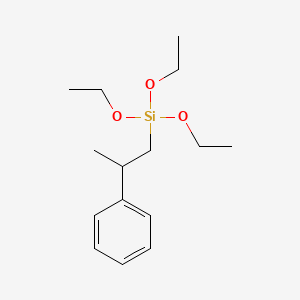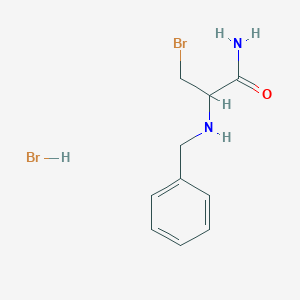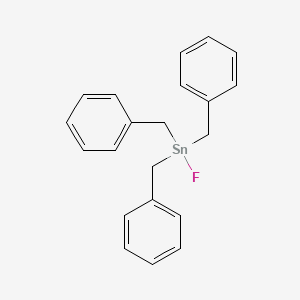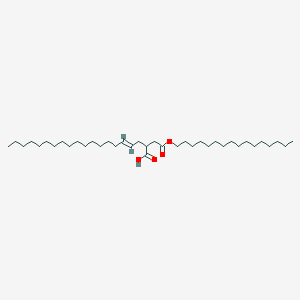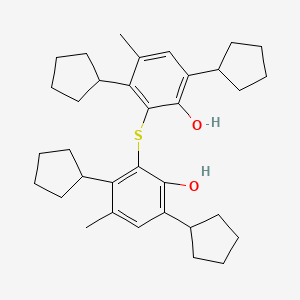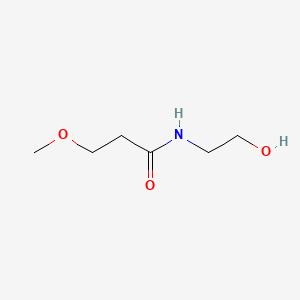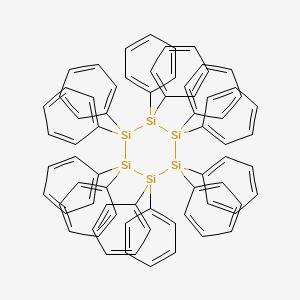
Dodecaphenylhexasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 170030 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 170030 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 170030 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
NSC 170030 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 170030 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 170030 often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with altered functional groups.
科学研究应用
NSC 170030 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and its interaction with biomolecules.
Medicine: NSC 170030 is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials and in various industrial processes.
作用机制
The mechanism of action of NSC 170030 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
NSC 170030 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
- NSC 125973
- NSC 1591-06-6
Uniqueness
What sets NSC 170030 apart from these similar compounds is its unique combination of chemical properties and its specific applications in research and industry. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
CAS 编号 |
1591-06-6 |
|---|---|
分子式 |
C72H60Si6 |
分子量 |
1093.8 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,4,5,5,6,6-dodecakis-phenylhexasilinane |
InChI |
InChI=1S/C72H60Si6/c1-13-37-61(38-14-1)73(62-39-15-2-16-40-62)74(63-41-17-3-18-42-63,64-43-19-4-20-44-64)76(67-49-25-7-26-50-67,68-51-27-8-28-52-68)78(71-57-33-11-34-58-71,72-59-35-12-36-60-72)77(69-53-29-9-30-54-69,70-55-31-10-32-56-70)75(73,65-45-21-5-22-46-65)66-47-23-6-24-48-66/h1-60H |
InChI 键 |
DWGFRSJMJRLHBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


